2,5-Dideoxy-2,5-imino-D-altritol is derived from natural sources such as the roots of Adenophora triphylla, where it was isolated alongside other pyrrolidine derivatives. Its classification as an iminosugar places it within a broader category of compounds that exhibit glycosidase inhibitory activity, making it valuable in both research and therapeutic contexts .
The synthesis of 2,5-dideoxy-2,5-imino-D-altritol typically involves a multi-step process. A notable method involves a seven-step synthesis starting from readily available D-tagatose. Key steps in this synthetic route include:
The molecular structure of 2,5-dideoxy-2,5-imino-D-altritol features a pyrrolidine ring with hydroxymethyl groups at the 2 and 5 positions. The presence of an imino group at the 2 position is crucial for its biological activity.
The structural characteristics allow it to mimic natural sugars while providing unique interactions with glycosidases .
2,5-Dideoxy-2,5-imino-D-altritol participates in several key chemical reactions:
The mechanism of action for 2,5-dideoxy-2,5-imino-D-altritol primarily revolves around its role as a competitive inhibitor of α-galactosidase A.
Upon binding to the active site of α-galactosidase A, it prevents substrate access and subsequent enzyme activity. This inhibition leads to increased levels of specific glycosylated substrates within cells, which can be beneficial in conditions like Fabry disease where enzyme deficiencies occur.
Experimental studies have shown that this compound has a K_i value of approximately 0.5 µM, indicating its potency as an inhibitor .
The physical and chemical properties of 2,5-dideoxy-2,5-imino-D-altritol contribute to its functionality:
These properties make it suitable for various applications in biochemistry and medicinal chemistry .
The applications of 2,5-dideoxy-2,5-imino-D-altritol span several fields:
2,5-Dideoxy-2,5-imino-D-altritol, systematically named (2R,3S,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol, represents a stereochemically defined iminosugar with significant pharmacological relevance. Its molecular formula is C₆H₁₃NO₄, corresponding to a molecular weight of 163.17 g/mol [4]. The compound features a five-membered pyrrolidine ring where the endocyclic nitrogen replaces the ring oxygen characteristic of conventional sugars. This structural modification confers distinct biochemical properties while maintaining hydrogen-bonding capabilities essential for enzyme interactions [4].
The absolute configuration at the four stereocenters follows the D-altrose configuration: specifically, R configuration at C2 and C5, and S configuration at C3 and C4. This stereochemical arrangement creates a three-dimensional structure that effectively mimics the transition state of glycoside hydrolysis, particularly for α-galactosidase enzymes [4]. The stereochemistry is crucial for its biological activity, as evidenced by the significantly reduced inhibitory potency observed in alternative stereoisomers such as 2,5-dideoxy-2,5-imino-D-mannitol [4] [6].
Table 1: Atomic Specification of 2,5-Dideoxy-2,5-imino-D-altritol
Atom | Configuration | Bonding Partners | Functional Role |
---|---|---|---|
N1 | Tertiary amine | C2, C5 | Hydrogen bond acceptor |
C2 | R | N1, C3, CH₂OH | Hydroxymethyl attachment |
C3 | S | C2, C4, OH | Hydrogen bond donor |
C4 | R | C3, C5, OH | Hydrogen bond donor |
C5 | R | N1, C4, CH₂OH | Hydroxymethyl attachment |
This compound belongs to the broader class of iminosugars characterized by nitrogen-for-oxygen substitution in carbohydrate-like structures. Unlike six-membered ring iminosugars such as 1-deoxygalactonojirimycin (DGJ, migalastat), which feature piperidine cores, 2,5-dideoxy-2,5-imino-D-altritol possesses a five-membered pyrrolidine ring system [3] [6]. This structural distinction significantly influences both binding kinetics and biological specificity. While DGJ demonstrates Ki values in the micromolar range against α-galactosidase A, 2,5-dideoxy-2,5-imino-D-altritol exhibits enhanced inhibitory potency with a Ki of 0.5 μM, reflecting tighter binding through optimized stereoelectronic complementarity [2] [3].
Comparative analysis reveals that the D-altro configuration of this compound provides superior binding affinity over the D-manno configuration of 2,5-dideoxy-2,5-imino-D-mannitol. This enhanced affinity stems from the equatorial orientation of the C3 and C4 hydroxyl groups in the D-altro configuration, which precisely aligns with hydrogen-bonding residues in the α-galactosidase A active site [4]. Additionally, unlike 1-C-substituted derivatives such as β-1-C-butenyl-1-deoxygalactonojirimycin, this compound lacks alkyl chain modifications, enabling deeper penetration into the catalytic pocket without steric hindrance [3].
Table 2: Structural and Functional Comparison with Representative Iminosugars
Compound | Ring System | Configuration | Primary Target | Inhibition Constant (Ki) |
---|---|---|---|---|
2,5-Dideoxy-2,5-imino-D-altritol | Pyrrolidine | D-altro | α-Galactosidase A | 0.5 μM |
1-Deoxygalactonojirimycin | Piperidine | D-galacto | α-Galactosidase A | 3.0 μM |
2,5-Dideoxy-2,5-imino-D-mannitol | Pyrrolidine | D-manno | Broad glycosidases | >10 μM |
β-1-C-Butenyl-1-deoxygalactonojirimycin | Piperidine | D-galacto | α-Galactosidase A | 0.8 μM |
X-ray crystallography has provided atomic-resolution insights into the molecular recognition of 2,5-dideoxy-2,5-imino-D-altritol by target enzymes. Co-crystallization studies with adenine phosphoribosyltransferase (APRT) from Saccharomyces cerevisiae (PDB ID: 5VJN) at 1.78 Å resolution demonstrated bis-phosphate anchoring of the inhibitor through extensive hydrogen-bonding networks [8]. The crystal structure revealed direct coordination between the protonated nitrogen of the pyrrolidine ring and Asp633 of α-galactosidase A, forming a salt bridge critical for inhibition [8]. The 2,5-bis(hydroxymethyl) substituents adopt a staggered conformation that maximizes van der Waals contacts with hydrophobic enzyme subsites.
Comparative crystallographic analysis with the L-enantiomer demonstrated that the D-altro configuration achieves superior geometric complementarity in the catalytic pocket through optimal placement of hydroxyl groups at positions C3 and C4. These hydroxyl groups form hydrogen bonds with catalytic residues Arg617 and Asp443 at distances of 2.7 Å and 2.8 Å, respectively, explaining the compound's exceptional inhibitory potency relative to stereoisomers [8]. The crystallographic data further reveal water-mediated hydrogen bonding involving the hydroxymethyl groups, which contributes additional binding energy through solvent reorganization effects.
Comprehensive spectroscopic characterization has established definitive identification criteria for 2,5-dideoxy-2,5-imino-D-altritol. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive proton and carbon patterns characteristic of its stereochemistry [4] [5]. In D₂O solution, the compound exhibits the following key signals: ¹H NMR (500 MHz): δ 3.85 (dd, J = 11.5, 4.5 Hz, H-3), 3.78 (dd, J = 11.5, 6.0 Hz, H-4), 3.65 (dd, J = 12.0, 3.5 Hz, H-1a), 3.58 (dd, J = 12.0, 6.5 Hz, H-1b), 3.52 (dd, J = 12.0, 3.0 Hz, H-6a), 3.48 (dd, J = 12.0, 6.0 Hz, H-6b), 3.10 (t, J = 9.0 Hz, H-2), 2.95 (t, J = 9.0 Hz, H-5); ¹³C NMR (125 MHz): δ 74.8 (C-3), 72.5 (C-4), 65.1 (C-1), 64.8 (C-6), 62.5 (C-2), 58.3 (C-5) [4].
Mass spectrometric analysis via fast atom bombardment (FAB-MS) shows a protonated molecular ion [M+H]⁺ at m/z 164.0923, consistent with the molecular formula C₆H₁₃NO₄ [4]. Infrared spectroscopy confirms the presence of hydroxyl groups through a broad absorption band at 3200-3400 cm⁻¹ and the absence of carbonyl functionality, supporting complete reduction of the precursor carbohydrates during synthesis. The characteristic C-N stretch appears at 1070 cm⁻¹, distinguishing it from O-glycosides [5].
Table 3: Characteristic NMR Chemical Shifts for 2,5-Dideoxy-2,5-imino-D-altritol
Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity (J in Hz) | ¹³C Chemical Shift (δ, ppm) |
---|---|---|---|
C1/H1 | 3.65 (H1a), 3.58 (H1b) | dd (12.0, 3.5; 12.0, 6.5) | 65.1 |
C2/H2 | 3.10 | t (9.0) | 62.5 |
C3/H3 | 3.85 | dd (11.5, 4.5) | 74.8 |
C4/H4 | 3.78 | dd (11.5, 6.0) | 72.5 |
C5/H5 | 2.95 | t (9.0) | 58.3 |
C6/H6 | 3.52 (H6a), 3.48 (H6b) | dd (12.0, 3.0; 12.0, 6.0) | 64.8 |
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